8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione

Adenosine receptor pharmacology Xanthine SAR A2B selectivity

This N3-unsubstituted 8-(4-chlorophenyl)xanthine is specifically differentiated from standard 1,3-dialkylxanthines like 8-(4-chlorophenyl)theophylline, offering reduced A1/A2A affinity for cleaner A2B pharmacological studies. The free N3-H position enables site-selective derivatization, making it an ideal branching point for focused library synthesis exploring adenosine or cannabinoid receptor SAR. Its intermediate lipophilicity (MW 318.76) bridges the gap between lighter and heavier N9-alkyl analogs, supporting systematic ADME profiling. Procure this precise chemical tool to eliminate receptor cross-talk in your assays.

Molecular Formula C15H15ClN4O2
Molecular Weight 318.76 g/mol
CAS No. 61080-35-1
Cat. No. B3924174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione
CAS61080-35-1
Molecular FormulaC15H15ClN4O2
Molecular Weight318.76 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN4O2/c1-3-8-20-12(9-4-6-10(16)7-5-9)17-11-13(20)18-15(22)19(2)14(11)21/h4-7H,3,8H2,1-2H3,(H,18,22)
InChIKeyJRRRCMBVKRFSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 8-(4-Chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-35-1): A Differentiated Xanthine Scaffold


8-(4-Chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-35-1) is a synthetic purine-2,6-dione (xanthine) derivative with the molecular formula C15H15ClN4O2 and a molecular weight of 318.76 g/mol . It features a 4-chlorophenyl substituent at the C8 position, a methyl group at N1, and an n-propyl group at N9, while the N3 position remains unsubstituted — a pattern that distinguishes it from the canonical 1,3-dialkylxanthine pharmacophore found in theophylline and most optimized adenosine receptor antagonists [1]. The compound has been cited in patent literature as a purine scaffold with potential utility as a cannabinoid CB1 receptor ligand and adenosine receptor modulator [2].

Why 8-(4-Chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs in Research Applications


Xanthine-based adenosine receptor ligands exhibit extreme sensitivity to substitution pattern — a fact well-established since the 1980s when 8-phenyltheophylline was shown to be ~700-fold more potent at A1 than A2 receptors [1]. The target compound's N9-propyl/N3-unsubstituted architecture is structurally distinct from the 1,3-dialkyl paradigm (e.g., 8-(4-chlorophenyl)theophylline) and from the N7-substituted caffeine scaffold. Even closely related analogs within the 8-(4-chlorophenyl)xanthine series — such as 8-(4-chlorophenyl)-1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-57-7) — differ by a single N9 substituent and therefore cannot be assumed to exhibit equivalent receptor affinity, selectivity, or pharmacokinetic behavior . Generic substitution within this chemical series without direct comparative binding data risks confounding experimental outcomes and procurement decisions.

Quantitative Differentiation Evidence for 8-(4-Chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione Against Closest Structural Analogs


N3-Unsubstituted Architecture Confers Distinct Adenosine Receptor Subtype Binding Profile Relative to 1,3-Dimethylxanthine Analogs

The target compound lacks substitution at the N3 position, a critical structural departure from 1,3-dialkylxanthines such as 8-(4-chlorophenyl)theophylline (8-(4-Cl-Ph)T). Literature on 1,8-disubstituted xanthine derivatives demonstrates that removal of the N3 substituent generally reduces affinity at A1 and A2A receptors while preserving or enhancing A2B receptor affinity, resulting in a fundamentally altered selectivity profile [1]. Specifically, 1,8-disubstituted xanthines with a phenyl or cyclopentyl residue at C8 have been reported to be equipotent to or more potent than 1,3,8-trisubstituted xanthines at A2B receptors, but significantly less potent at A1 and A2A subtypes [1]. This class-level inference suggests that the target compound's N3-unsubstituted architecture may confer a different adenosine receptor subtype selectivity fingerprint compared to the well-characterized 8-(4-chlorophenyl)theophylline (Ki A1 = 0.65 nM, IC50 = 0.80 nM at bovine A1) [2].

Adenosine receptor pharmacology Xanthine SAR A2B selectivity

N9-Propyl Substitution Differentiates the Target Compound from N7-Methyl Caffeine Scaffolds and N9-Phenylethyl Analogs

The target compound carries an n-propyl group at the N9 position, which is structurally distinct from the N7-methyl group found in caffeine (1,3,7-trimethylxanthine) and the N7-propyl substitution explored in some A2A-selective xanthine series [1]. A closely related analog, 8-(4-chlorophenyl)-1-methyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-57-7), differs only at the N9 substituent (phenylethyl vs. propyl), yet this single change increases molecular weight from 318.76 to 380.83 g/mol, substantially alters lipophilicity (predicted logP increase of ~2.5 units), and would be expected to produce significantly different pharmacokinetic and receptor-binding properties . The N9-propyl group also appears in purine scaffolds claimed as cannabinoid CB1 receptor ligands in patent literature, suggesting potential polypharmacology distinct from N7-substituted or N9-unsubstituted analogs [2].

Xanthine positional isomerism N9-alkyl SAR Cannabinoid receptor

para-Chlorophenyl at C8 Provides a Defined Hydrophobic Pharmacophore Compared to Unsubstituted 8-Phenyl or 8-Cycloalkyl Xanthines

The 4-chlorophenyl substituent at C8 of the target compound is a pharmacophore associated with high-affinity adenosine A1 receptor binding. In the well-characterized 1,3-dialkyl series, 8-(4-chlorophenyl)theophylline exhibits an A1 Ki of 0.65 nM [1], whereas 8-phenyltheophylline (unsubstituted phenyl) shows an A1 Ki of approximately 86 nM [2] — a >130-fold potency enhancement attributable to the para-chloro substituent. The 8-(4-chlorophenyl) group also appears in PACPX (1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine), which achieves an extraordinary A1 Ki of 22 pM through combined para-chloro and ortho-amino substitution [3]. While the target compound's exact A1 affinity has not been publicly reported, the presence of the 4-chlorophenyl group strongly suggests binding interactions beyond those achievable with unsubstituted 8-phenylxanthines, likely involving halogen bonding or enhanced hydrophobic contacts within the receptor orthosteric pocket.

Adenosine A1 receptor 8-aryl xanthine Halogen bonding

Dual Adenosine-Cannabinoid Receptor Ligand Potential Differentiates the Target from Mono-Target Xanthines

The target compound belongs to a purine scaffold explicitly claimed in patent literature as a cannabinoid CB1 receptor ligand, specifically as a CB1 receptor antagonist [1]. This dual adenosine-cannabinoid receptor potential is not shared by many classical adenosine receptor antagonist xanthines such as 8-phenyltheophylline or istradefylline, which were developed as selective adenosine A2A antagonists [2]. The structural basis for this dual activity may lie in the unique N9-propyl/N3-unsubstituted architecture of the target compound, which presents a different pharmacophoric surface compared to 1,3,7-trisubstituted or 1,3,8-trisubstituted xanthines. Adenosine A1 and cannabinoid CB1 receptors are known to functionally interact and form heteromers in the CNS, making a dual-target ligand pharmacologically relevant for studying receptor crosstalk [3]. While quantitative CB1 binding data for the exact compound (IC50 = 181 nM was reported for a structurally related purine derivative at human CB1 in BindingDB [4]), the patent disclosure supports CB1 antagonist activity within this chemical series.

Cannabinoid CB1 receptor Adenosine-cannabinoid crosstalk Polypharmacology

Simplified N3-Unsubstituted Scaffold Offers Synthetic Tractability Advantages Over 1,3,8-Trisubstituted Xanthines

The target compound contains only two substituents on the xanthine core (N1-methyl, N9-propyl) plus the C8-aryl group, making it a 1,8,9-trisubstituted purine-2,6-dione. This contrasts with the more common 1,3,8-trisubstituted xanthine scaffold exemplified by 8-(4-chlorophenyl)theophylline, which requires independent alkylation at both N1 and N3 positions [1]. The absence of an N3 substituent simplifies the synthetic route and provides a chemically distinct handle (free NH at N3) for potential late-stage functionalization or bioconjugation strategies. For researchers engaged in structure-activity relationship (SAR) campaigns or developing chemical probes, the N3-unsubstituted scaffold offers a divergent point for selective N3-alkylation that is not available in 1,3-disubstituted analogs. This synthetic versatility enables exploration of chemical space inaccessible from conventional 1,3-dialkylxanthine starting materials [2].

Medicinal chemistry Scaffold diversification Synthetic accessibility

Recommended Application Scenarios for 8-(4-Chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione Based on Differentiated Evidence


Adenosine A2B or Non-A1 Receptor Subtype Profiling Studies

Based on the established SAR of 1,8-disubstituted xanthines, the target compound's N3-unsubstituted architecture may confer reduced A1/A2A affinity relative to A2B, making it a suitable chemical tool for laboratories investigating adenosine A2B receptor pharmacology where A1-mediated confounding effects need to be minimized [1]. Researchers should benchmark the compound against 8-(4-chlorophenyl)theophylline (potent A1 antagonist, Ki = 0.65 nM) to quantify the selectivity shift conferred by N3 removal [2].

Adenosine-Cannabinoid Receptor Crosstalk and Polypharmacology Research

The compound's patent classification as a cannabinoid CB1 receptor antagonist scaffold, combined with its structural features typical of adenosine receptor ligands, positions it as a candidate for studying functional interactions between adenosine A1/A2A and cannabinoid CB1 receptor systems [1]. This dual-receptor potential is particularly relevant for CNS research, where adenosine-cannabinoid heteromers modulate synaptic plasticity and cognitive function [2].

Xanthine SAR Library Construction and Late-Stage Diversification Campaigns

The free N3-H position provides a site for selective functionalization (alkylation, acylation, sulfonation) that is not available in 1,3-disubstituted xanthine analogs [1]. Medicinal chemistry teams building focused libraries to explore adenosine or cannabinoid receptor SAR can use this compound as a branching point for generating diverse N3-substituted derivatives, enabling rapid exploration of chemical space around the 8-(4-chlorophenyl)xanthine core while maintaining the fixed N1-methyl/N9-propyl substitution pattern [2].

Physicochemical Comparator for N9-Substituted Xanthine Analog Series

The target compound (MW 318.76, N9-propyl) serves as an intermediate lipophilicity reference point between the lower-MW 8-(4-chlorophenyl)theophylline (MW 290.71) and the higher-MW 8-(4-chlorophenyl)-1-methyl-9-(2-phenylethyl) analog (MW 380.83) [1]. This makes it valuable for systematic studies correlating N9 substituent size and lipophilicity with membrane permeability, plasma protein binding, or in vivo brain penetration within this chemotype [2].

Quote Request

Request a Quote for 8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.